molecular formula C16H15FN4O4 B2393451 3-[2-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]-1,3-oxazolidin-2-one CAS No. 1904022-82-7

3-[2-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]-1,3-oxazolidin-2-one

Cat. No.: B2393451
CAS No.: 1904022-82-7
M. Wt: 346.318
InChI Key: QCAYICNCRFVLJJ-UHFFFAOYSA-N
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Description

3-(2-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-oxoethyl)oxazolidin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorinated pyrimidine ring, an oxazolidinone moiety, and a dipyrido ring system, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-oxoethyl)oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dipyrido ring system, introduction of the fluorine atom, and the final coupling with the oxazolidinone moiety. The reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-oxoethyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

3-(2-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-oxoethyl)oxazolidin-2-one has several scientific research applications:

    Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable subject for synthetic and mechanistic studies.

    Biology: It may be used as a probe or tool compound in biological assays to study specific biochemical pathways or molecular interactions.

    Medicine: The compound’s potential pharmacological properties are of interest for the development of new therapeutic agents, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: Its unique properties may be exploited in the development of new materials or as a precursor for more complex molecules in industrial applications.

Mechanism of Action

The mechanism of action of 3-(2-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-oxoethyl)oxazolidin-2-one involves its interaction with specific molecular targets. The fluorine atom and the oxazolidinone moiety play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Another fluorinated compound with a different ring system.

    7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: A fluorinated quinolone with antibacterial properties.

    1,3-Dihydroindol-2-one: A simpler compound with a similar oxazolidinone moiety.

Uniqueness

What sets 3-(2-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-2(11H)-yl)-2-oxoethyl)oxazolidin-2-one apart is its unique combination of structural features, including the dipyrido ring system and the oxazolidinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[2-(13-fluoro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O4/c17-10-1-2-13-18-12-3-4-19(8-11(12)15(23)21(13)7-10)14(22)9-20-5-6-25-16(20)24/h1-2,7H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAYICNCRFVLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)CN4CCOC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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